Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)
Overview
Description
Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) is a useful research compound. Its molecular formula is C58H44O8 and its molecular weight is 869.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Porous Hydrogen-Bonded Organic Frameworks (HOFs) Construction : A study by Suzuki et al. (2020) described a porous hydrogen-bonded organic framework constructed using a derivative of this compound. This HOF exhibited thermal stability up to 220°C and a surface area of 555 m²/g. It also showed mechanochromic behavior in fluorescence color and efficiency, hinting at potential applications in functional porous organic materials with interwoven network structures (Suzuki, Tohnai, & Hisaki, 2020).
Metal-Organic Frameworks (MOFs) for Gas Separation and Luminescence Sensing : Yang et al. (2016) synthesized a three-dimensional porous MOF using a chromophoric derivative of this compound. This MOF showed permanent porosity, selective gas uptake, and luminescence sensing of metal ions, suggesting applications in gas separation technologies and metal ion detection (Yang et al., 2016).
Fluorescence Detection of Metals and Nitro Aromatic Compounds : Hou et al. (2019) synthesized luminescent derivatives based on this compound for fluorescence detection of Fe3+ ions and trinitrophenol, indicating its utility in detecting these substances (Hou, Wang, Xing, & Bai, 2019).
Luminescent Metal-Organic Frameworks for Sensor Applications : Guan et al. (2020) developed a bismuth-MOF based on a derivative of this compound, exhibiting luminescent sensor capabilities for Fe3+ detection in serum and bioimaging, showcasing its potential in clinical detection (Guan et al., 2020).
Polymetallic Coordination Chemistry and Catalysis : A study by Verkerk et al. (2002) explored a tetradentate ligand system based on a derivative of this compound for polymetallic coordination chemistry, indicating its utility in catalytic applications (Verkerk et al., 2002).
Gas Adsorption and Sensing Volatile Organic Compounds : Liu et al. (2015) reported the synthesis of a MOF using a derivative of this compound, capable of gas adsorption and sensing volatile organic compounds, relevant in environmental monitoring (Liu et al., 2015).
Properties
IUPAC Name |
methyl 4-[4-[1,2,2-tris[4-(4-methoxycarbonylphenyl)phenyl]ethenyl]phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H44O8/c1-63-55(59)49-29-13-41(14-30-49)37-5-21-45(22-6-37)53(46-23-7-38(8-24-46)42-15-31-50(32-16-42)56(60)64-2)54(47-25-9-39(10-26-47)43-17-33-51(34-18-43)57(61)65-3)48-27-11-40(12-28-48)44-19-35-52(36-20-44)58(62)66-4/h5-36H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIPRFSJPTDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H44O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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